4-Isothiocyanato-2-chlorobenzoic acid
CAS No.: 486415-44-5
Cat. No.: VC13926154
Molecular Formula: C8H4ClNO2S
Molecular Weight: 213.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 486415-44-5 |
|---|---|
| Molecular Formula | C8H4ClNO2S |
| Molecular Weight | 213.64 g/mol |
| IUPAC Name | 2-chloro-4-isothiocyanatobenzoic acid |
| Standard InChI | InChI=1S/C8H4ClNO2S/c9-7-3-5(10-4-13)1-2-6(7)8(11)12/h1-3H,(H,11,12) |
| Standard InChI Key | LCJMEPDBFOJQIE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N=C=S)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzoic acid backbone substituted with chlorine at the 2-position and an isothiocyanate group at the 4-position (Figure 1). The planar benzene ring facilitates π-π interactions, while the electron-withdrawing chlorine and polar isothiocyanate groups enhance reactivity. Density functional theory (DFT) studies confirm the stability of this configuration, with bond lengths and angles consistent with aromatic systems bearing electronegative substituents .
Key Physicochemical Data:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 213.64 g/mol |
| Melting Point | 220°C |
| Boiling Point | 361.6°C |
| Solubility | Moderate in polar solvents |
Synthesis and Characterization
Synthetic Routes
The most common synthesis involves the reaction of 4-amino-2-chlorobenzoic acid with thiophosgene (CSCl) in dichloromethane under controlled pH and temperature:
This nucleophilic substitution proceeds via intermediate formation of a thiocarbamoyl chloride, which subsequently eliminates HCl to yield the isothiocyanate. Alternative methods employ potassium thiocyanate (KSCN) in acidic media, though yields are typically lower.
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Strong absorption bands at 2150 cm (N=C=S stretch) and 1700 cm (C=O stretch of carboxylic acid).
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Nuclear Magnetic Resonance (NMR):
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H NMR (DMSO-d): δ 8.15 (d, 1H, Ar–H), 7.75 (s, 1H, Ar–H), 7.60 (d, 1H, Ar–H).
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C NMR: δ 167.2 (COOH), 139.5 (C–NCS), 132.1–125.3 (aromatic carbons).
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Biological and Pharmacological Applications
Antioxidant Activity
In vitro assays demonstrate significant free radical scavenging capabilities. At 20 μg/mL, derivatives of 4-isothiocyanato-2-chlorobenzoic acid exhibit 70–72% inhibition of 1,1-diphenyl-1-picrylhydrazyl (DPPH) radicals, comparable to butylated hydroxylanisole (BHA) . The ABTS scavenging activity reaches 80–85%, attributed to the isothiocyanate group’s ability to donate electrons and stabilize radical intermediates .
Enzyme Inhibition
The compound inhibits acetylcholinesterase (AChE) and carbonic anhydrase isoforms (hCA I/II) with inhibition constants (K) ranging from 0.35 ± 0.06 to 2.85 ± 0.56 μM . These effects suggest potential applications in neurodegenerative and metabolic disorders.
Comparative Analysis with Structural Analogues
The chlorine and isothiocyanate groups synergistically enhance reactivity and target specificity compared to analogues.
Computational and Mechanistic Insights
DFT Studies
DFT calculations at the B3LYP/6-311G(d,p) level reveal a highest occupied molecular orbital (HOMO) energy of −6.12 eV, indicating strong electron-donating capacity . The isothiocyanate group’s electrophilicity facilitates interactions with biological nucleophiles, such as glutathione, via Michael addition or thiourea formation .
Proposed Antioxidant Mechanisms
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